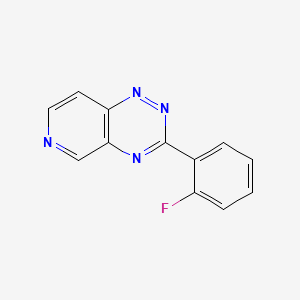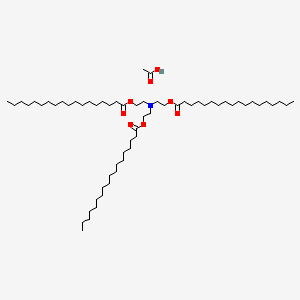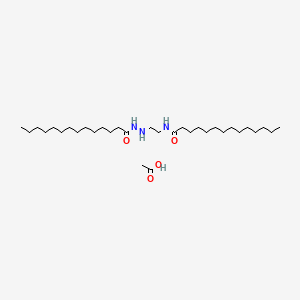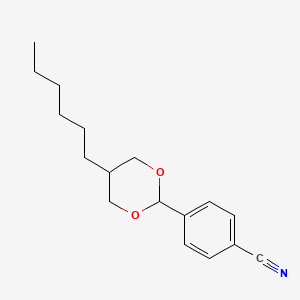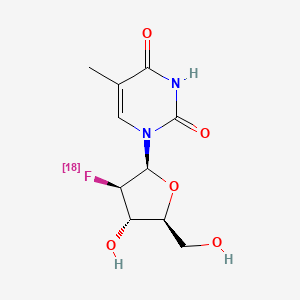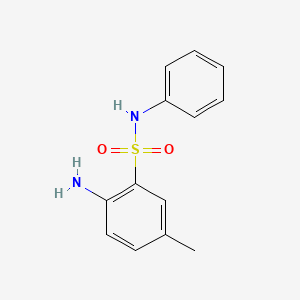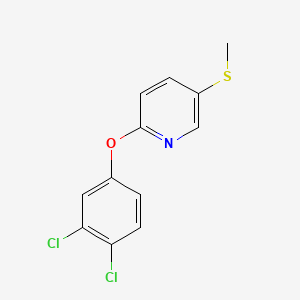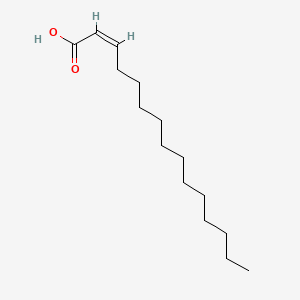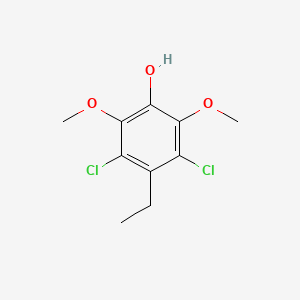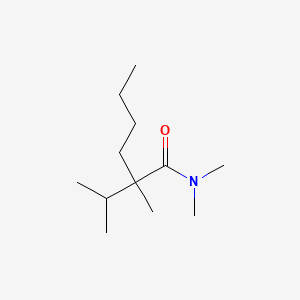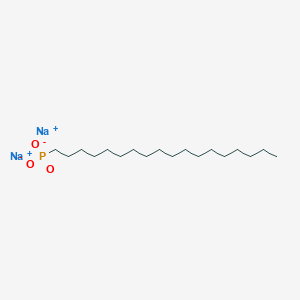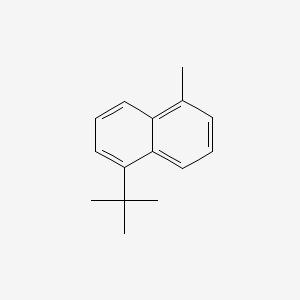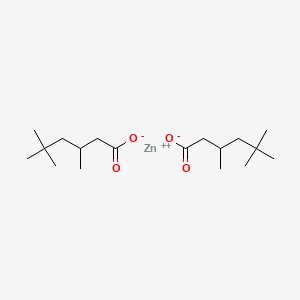
Zinc 3,5,5-trimethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc 3,5,5-trimethylhexanoate is an organozinc compound with the molecular formula C18H34O4Zn. It is known for its applications in various fields, including catalysis and material science. The compound is characterized by its unique structure, which includes a zinc ion coordinated with two 3,5,5-trimethylhexanoate ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc 3,5,5-trimethylhexanoate can be synthesized through the reaction of zinc oxide or zinc acetate with 3,5,5-trimethylhexanoic acid. The reaction typically occurs in an organic solvent such as toluene or hexane, under reflux conditions. The product is then purified through recrystallization or distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include additional steps such as solvent recovery and recycling to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This can lead to the formation of zinc oxide and other by-products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out at elevated temperatures.
Substitution: Reagents such as halogenated compounds or alcohols are used under reflux conditions to facilitate ligand exchange.
Major Products:
Oxidation: Zinc oxide and various organic by-products.
Substitution: New organozinc compounds with different ligands.
Scientific Research Applications
Zinc 3,5,5-trimethylhexanoate has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in polymerization reactions and organic synthesis, enhancing reaction rates and selectivity.
Material Science: The compound is utilized in the preparation of advanced materials, including metal-organic frameworks and nanocomposites.
Biology and Medicine: Research has explored its potential in drug delivery systems and as an antimicrobial agent due to its zinc content.
Mechanism of Action
The mechanism of action of zinc 3,5,5-trimethylhexanoate involves the coordination of zinc ions with target molecules. This coordination can alter the electronic properties of the target, facilitating various chemical reactions. In biological systems, zinc ions can interact with enzymes and proteins, influencing their activity and stability .
Comparison with Similar Compounds
Zinc acetate: Another organozinc compound with similar catalytic properties but different ligand structures.
Zinc stearate: Used in similar applications but has a longer carbon chain in its ligands.
Uniqueness: Zinc 3,5,5-trimethylhexanoate is unique due to its specific ligand structure, which provides distinct steric and electronic properties. This uniqueness makes it particularly effective in certain catalytic and material science applications .
Properties
CAS No. |
84682-03-1 |
|---|---|
Molecular Formula |
C18H34O4Zn |
Molecular Weight |
379.8 g/mol |
IUPAC Name |
zinc;3,5,5-trimethylhexanoate |
InChI |
InChI=1S/2C9H18O2.Zn/c2*1-7(5-8(10)11)6-9(2,3)4;/h2*7H,5-6H2,1-4H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
WNBIEHBTBOSHDF-UHFFFAOYSA-L |
Canonical SMILES |
CC(CC(=O)[O-])CC(C)(C)C.CC(CC(=O)[O-])CC(C)(C)C.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


